(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution using a fluorobenzene derivative.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, piperazine derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, these compounds may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-[4-(2-bromophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16-6-8-17(9-7-16)10-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-11H,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVBHUHGLSPNM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.